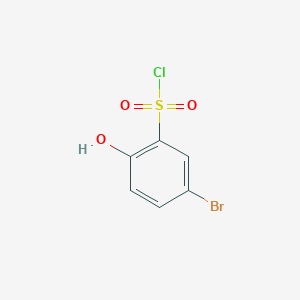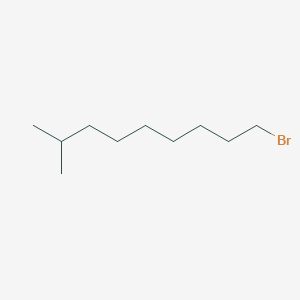
Lithium hydride (Li2H)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium hydride (LiH) is an inorganic compound composed of lithium and hydrogen. It is a colorless solid, although commercial samples can appear grey due to impurities. Lithium hydride is characterized by its high melting point and reactivity with water and other protic solvents. It is the lightest ionic compound with a molar mass of 7.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium hydride can be synthesized by the direct combination of lithium and hydrogen at elevated temperatures. The reaction is typically carried out at temperatures between 500°C and 700°C:
2Li+H2→2LiH
This reaction is highly exothermic and requires careful control of temperature and pressure .
Industrial Production Methods
Industrial production of lithium hydride involves the direct combination of lithium metal and hydrogen gas. The process is conducted in a pure iron container to prevent reactions with the container material. The product is often ground into a fine powder for further processing .
Chemical Reactions Analysis
Types of Reactions
Lithium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide.
Reduction: Acts as a reducing agent in various chemical reactions.
Substitution: Reacts with water to produce lithium hydroxide and hydrogen gas.
Common Reagents and Conditions
- Reacts vigorously with water to produce lithium hydroxide and hydrogen gas:
Water: LiH+H2O→LiOH+H2
Reacts with sulfur dioxide to form lithium dithionite at temperatures above 50°C:Sulfur Dioxide: 2LiH+2SO2→Li2S2O4+H2
Reacts with acetylene to produce lithium carbide and hydrogen:Acetylene: LiH+C2H2→Li2C2+H2
Properties
IUPAC Name |
tetralithium;hydride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Li.2H/q4*+1;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFSVRHSNEWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Li+].[Li+].[Li+].[Li+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li4+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
29.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12339-13-8 |
Source


|
| Record name | Dilithium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012339138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)





![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)


![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)



